FEN1-IN-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FEN1-IN-4は、ヒトフラップエンドヌクレアーゼ1 (FEN1) を特異的に標的とする低分子阻害剤です。FEN1は、DNA複製と修復、特に岡崎フラグメントの成熟と長パッチ塩基除去修復に重要な役割を果たす酵素です。 This compoundによるFEN1の阻害は、特に癌細胞の放射線と化学療法剤に対する感受性を高めることで、癌治療の可能性を示しています .

作用機序

FEN1-IN-4は、ヒトフラップエンドヌクレアーゼ1 (FEN1) の活性を特異的に阻害することで効果を発揮します。FEN1は、岡崎フラグメントの成熟、長パッチ塩基除去修復、停止した複製フォークの解決など、さまざまなDNA代謝経路に関与しています。FEN1を阻害することにより、this compoundはこれらのプロセスを混乱させ、癌細胞のDNA損傷と細胞死を増加させます。 この化合物は、塩基除去修復経路やDNA複製機構など、特定の分子標的と経路と相互作用します .

類似の化合物との比較

This compoundは、FEN1の特異的阻害においてユニークであり、他の類似の化合物とは異なります。いくつかの類似の化合物には、以下が含まれます。

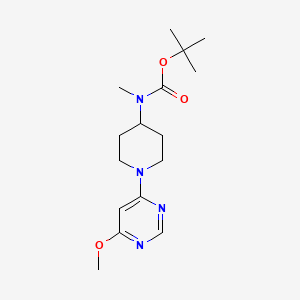

化合物#2: 同様の特性と用途を持つ別のFEN1阻害剤.

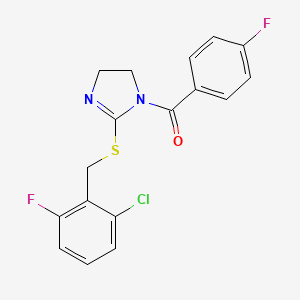

化合物#8: 特にマウスにおける腫瘍増殖の遅延など、腫瘍モデルに対する顕著な効果で知られています.

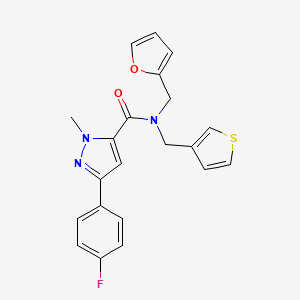

化合物#16: 治療の可能性を持つ別のFEN1阻害剤.

これらの化合物は、同様の作用機序を共有していますが、特定の化学構造とさまざまな用途における有効性に違いがある可能性があります。

生化学分析

Biochemical Properties

FEN1-IN-4 interacts with the hFEN1 enzyme, inhibiting its function . The IC50 value for hFEN1-336Δ is 30 nM, indicating a strong interaction between this compound and the enzyme . This interaction is crucial for the compound’s role in biochemical reactions, particularly those related to DNA metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit ATP-induced mitochondrial DNA (mtDNA) fragmentation and levels of cytosolic mtDNA in LPS-primed primary mouse bone marrow-derived macrophages . Furthermore, the inhibition of FEN1 by this compound leads to its increased association with chromatin in S-phase cells and recruitment of PARP1 enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the two magnesium ions in the FEN1 active site . This binding interaction results in the inhibition of the enzyme, leading to changes in DNA metabolism and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a potent inhibitory effect on hFEN1, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent inhibitory effect on hFEN1, it is likely that the compound may exhibit dose-dependent effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication and repair, interacting with the hFEN1 enzyme

Transport and Distribution

Given its role in DNA metabolism, it is likely that the compound may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given its interaction with hFEN1, an enzyme involved in DNA metabolism

準備方法

合成経路と反応条件

FEN1-IN-4は、化合物2としても知られており、特定の試薬と条件を含む一連の化学反応によって合成されます。詳細な合成経路には、目的の化学構造を実現するために、さまざまな有機溶媒と触媒の使用が含まれます。 この化合物は通常、高純度と収率を確保するために、制御された条件下で実験室で合成されます .

工業生産方法

化学反応の分析

反応の種類

FEN1-IN-4は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: this compoundは還元反応を受けることもでき、化合物の還元形が生成されます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、触媒、目的の変換を促進するその他の特定の化学物質が含まれます。 反応は通常、最適な結果を得るために制御された温度と圧力で実行されます .

生成される主要な生成物

This compoundの反応から生成される主要な生成物は、使用される特定の反応の種類と条件によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性がありますが、還元反応は化合物の還元形を生成します .

科学研究への応用

This compoundは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。

化学: この化合物は、DNA修復と複製メカニズムを研究するためのツールとして使用され、これらのプロセスにおけるFEN1の役割に関する洞察を提供します.

生物学: This compoundは、細胞周期の調節やアポトーシスなど、細胞プロセスに対するFEN1阻害の影響を調べるために、生物学的研究で使用されます.

科学的研究の応用

類似化合物との比較

FEN1-IN-4 is unique in its specific inhibition of FEN1, distinguishing it from other similar compounds. Some similar compounds include:

Compound #2: Another FEN1 inhibitor with similar properties and applications.

Compound #8: Known for its significant effects on tumor models, particularly in slowing tumor growth in mice.

Compound #16: Another FEN1 inhibitor with potential therapeutic applications.

Compound #20: Similar to this compound, this compound has shown promise in cancer therapy.

These compounds share similar mechanisms of action but may differ in their specific chemical structures and efficacy in various applications.

特性

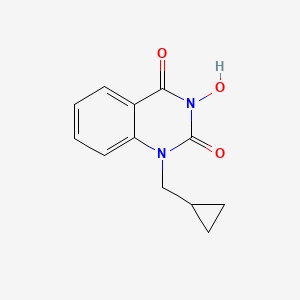

IUPAC Name |

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLWTUYSKADJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)

![(2Z)-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785941.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)

![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)

![2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2785951.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)